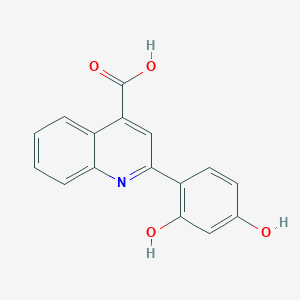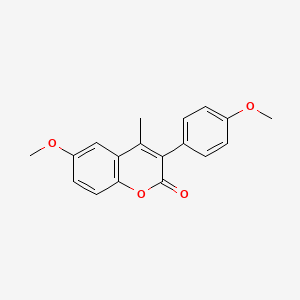
2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid” is a derivative of 2-phenyl-quinoline-4-carboxylic acid . It is a complex organic compound that has been studied for its potential applications in various fields, including medicinal chemistry .
Synthesis Analysis
The synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives, which includes “2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid”, typically starts from aniline, 2-nitrobenzaldehyde, and pyruvic acid. This is followed by a series of reactions including the Doebner reaction, amidation, reduction, acylation, and amination . The synthesized compounds are then characterized using 1H-NMR, 13C-NMR, and HRMS .Molecular Structure Analysis
The molecular structure of “2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid” is complex, with multiple aromatic rings. This structure is designed to form strong hydrophobic interactions with residues in the opening of the active site of certain enzymes .Chemical Reactions Analysis
The chemical reactions involving “2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid” are complex and can involve several steps. For example, in the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives, a series of reactions including the Doebner reaction, amidation, reduction, acylation, and amination are involved .科学研究应用
Drug Discovery
Quinoline and its analogues have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .
Synthesis of Biologically Active Compounds
Quinoline derivatives are used in the synthesis of biologically active compounds . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
Antibacterial and Antifungal Activities
2,4-Disubstituted quinoline derivatives have demonstrated good antibacterial and antifungal activities . For example, N-2-Diphenylquinolin-4-carboxamide and N-p-Tolylquinolin-4-carboxamide were found to possess maximum activity against the tested strains of B. subtilis, K. pneumonia, E. coli, S. aureus, and A. niger .
Anticancer Activity
Some 2,4-Disubstituted quinoline derivatives have shown potential anticancer activity . In particular, N-2-Diphenylquinolin-4-carboxamide and N-p-Tolylquinolin-4-carboxamide were found to possess maximum anticancer activity .
Antiprotozoal Activity
4-Arylquinoline-2-carboxylate derivatives show antiprotozoal activity against the pathogenic parasite Toxoplasma gondii .
Agrochemical Applications
Many quinoline derivatives are found to have applications as agrochemicals .
Bio-organic and Bio-organometallic Processes
Quinoline derivatives are also used in the study of bio-organic and bio-organometallic processes .
Antirheumatic Effects
3-Hydroxy-2-phenylcinchoninic acid, a derivative of cinchoninic acid (quinoline-4-carboxylic acid), has been reported to possess antirheumatic effects .
作用机制
Target of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities and are often used in drug discovery . For instance, some quinoline derivatives have shown inhibitory effects on histone deacetylase (HDAC), a group of enzymes involved in regulating gene expression .
Mode of Action
If we consider its potential as an hdac inhibitor, it may exert its effects by interacting with hdac enzymes, thereby modulating gene expression
Biochemical Pathways
If it acts as an hdac inhibitor, it could potentially influence the acetylation status of histones, thereby affecting gene expression and various cellular processes .
Pharmacokinetics
The lipophilicity of similar quinoline derivatives has been associated with their antibacterial activity, suggesting that these properties may influence the bioavailability of these compounds .
Result of Action
Quinoline derivatives have been associated with a variety of biological activities, including antibacterial activity . If 2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid acts as an HDAC inhibitor, it could potentially influence gene expression and cellular processes .
未来方向
The future directions for research on “2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid” could include further exploration of its potential applications in medicinal chemistry, particularly as a potential inhibitor of HDACs . Further studies could also explore its synthesis, properties, and potential uses in other fields.
属性
IUPAC Name |
2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-9-5-6-11(15(19)7-9)14-8-12(16(20)21)10-3-1-2-4-13(10)17-14/h1-8,18-19H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRJFVQBTVZEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dihydroxyphenyl)quinoline-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide](/img/structure/B6500085.png)
![N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B6500091.png)
![2-amino-N-butyl-1-[(E)-[(furan-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6500099.png)
![2-amino-N-(3-methoxypropyl)-1-[(E)-[(2-methylphenyl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6500106.png)
![ethyl 5-({N'-[(1E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}methoxy)-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B6500112.png)

![(E)-N-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)hydroxylamine](/img/structure/B6500134.png)
![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6500142.png)
![N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide](/img/structure/B6500154.png)
![8-[(pyridin-4-yl)methoxy]quinoline](/img/structure/B6500169.png)
![N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B6500175.png)
![8-[(pyridin-3-yl)methoxy]quinoline](/img/structure/B6500177.png)

![1-[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide](/img/structure/B6500182.png)